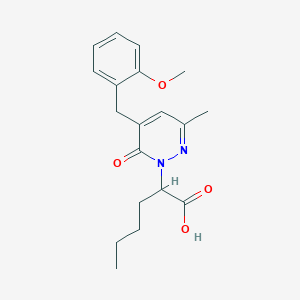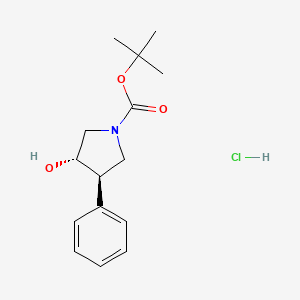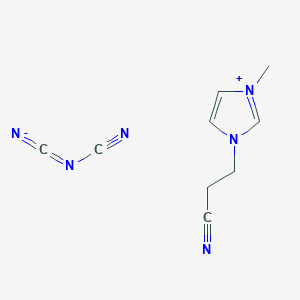
2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid is an organic compound with a complex structure that includes a pyridazine ring, a methoxybenzyl group, and a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include boronic esters, which serve as protective groups during the synthesis . The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents, such as boronic acids, can reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield quinones, while reduction of the pyridazine ring can produce dihydropyridazines .
Wissenschaftliche Forschungsanwendungen
2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-hydroxy-5-methoxybenzoic acid
- Glutaric acid, 2-ethylhexyl 5-methyl-2-methoxybenzyl ester
Uniqueness
The presence of the pyridazine ring and the methoxybenzyl group provides a versatile platform for further chemical modifications and exploration of biological activity .
Eigenschaften
Molekularformel |
C19H24N2O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[5-[(2-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]hexanoic acid |
InChI |
InChI=1S/C19H24N2O4/c1-4-5-9-16(19(23)24)21-18(22)15(11-13(2)20-21)12-14-8-6-7-10-17(14)25-3/h6-8,10-11,16H,4-5,9,12H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
MFZBZEUQFAQCNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC(=N1)C)CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)





![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)



